molecular formula C11H15N3O B2692890 4-(2-Cyclopropylpyrimidin-4-yl)morpholine CAS No. 2034282-33-0

4-(2-Cyclopropylpyrimidin-4-yl)morpholine

Cat. No. B2692890
CAS RN: 2034282-33-0
M. Wt: 205.261
InChI Key: KQGWNKLDOOVDEB-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylpyrimidin-4-yl)morpholine, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the field of oncology. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines.

Scientific Research Applications

Medicinal Chemistry Applications

Morpholine and its derivatives, including pyrimidine-related structures, play a significant role in the development of pharmaceuticals and therapeutic agents. For instance, the synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines showcase the biological activity potential of morpholine and pyrimidine derivatives in medicinal chemistry. These compounds exhibit a range of biological activities, including kinase inhibition, analgesic, anti-inflammatory, and antimicrobial effects, highlighting their importance in drug discovery and development (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Organic Synthesis and Chemical Properties

Research on the synthesis of related compounds demonstrates the versatility of morpholine and pyrimidine derivatives in organic synthesis. For example, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlights the compound's utility in creating potent antimicrobials, indicating the role of morpholine derivatives in synthesizing complex molecules with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).

properties

IUPAC Name

4-(2-cyclopropylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-9(1)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWNKLDOOVDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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